molecular formula C16H13ClN4OS B5414646 2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5414646
M. Wt: 344.8 g/mol
InChI Key: KRVMUBVHNMZFIO-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide” is a compound that belongs to the class of triazole derivatives . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazole compounds, including “this compound”, is characterized by the presence of two carbon and three nitrogen atoms in a five-membered aromatic azole chain .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds can be complex. For example, one method involved the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of other triazole compounds. These properties can be determined through various spectroscopic methods, including ultraviolet spectroscopy, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .

Mechanism of Action

The mechanism of action of these compounds is often related to their biological activities. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They exhibited these properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “2-chloro-N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, there is ongoing interest in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-chloro-N-(3-methylsulfanylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-23-13-4-2-3-11(7-13)20-16(22)14-6-5-12(8-15(14)17)21-9-18-19-10-21/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMUBVHNMZFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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